2-(Boc-amino)ethanethiol

Catalog No.
S612792
CAS No.
67385-09-5
M.F
C7H15NO2S
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Boc-amino)ethanethiol

CAS Number

67385-09-5

Product Name

2-(Boc-amino)ethanethiol

IUPAC Name

tert-butyl N-(2-sulfanylethyl)carbamate

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9)

InChI Key

GSJJCZSHYJNRPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCS

Synonyms

(2-Mercaptoethyl)carbamic Acid 1,1-Dimethylethyl Ester; (2-Mercaptoethyl)carbamic acid tert-butyl ester; 1,1-Dimethylethyl (2-mercaptoethyl)carbamate; 2-(N-tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxyc

Canonical SMILES

CC(C)(C)OC(=O)NCCS

-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a versatile molecule with applications in various scientific research fields. Its structure incorporates three key functional groups:

  • Boc protecting group: This bulky group protects the amine functionality, allowing for selective modification of other parts of the molecule.
  • Amine group: This reactive group can participate in various chemical reactions, enabling conjugation with other molecules.
  • Thiol group (SH): This group readily forms covalent bonds with other thiol groups, making it valuable for crosslinking applications.

Crosslinking Agent:

One of the primary applications of 2-(Boc-amino)ethanethiol is as a crosslinking agent. Due to its thiol group, it can form disulfide bonds with other thiol-containing molecules, effectively linking them together. This property makes it valuable for:

  • Protein-protein crosslinking: It helps study protein interactions and stabilize protein assemblies for further analysis.
  • Modification of biomaterials: It can be used to introduce functional groups onto biomaterials, allowing for attachment of other molecules or cells.

Peptide Synthesis:

The Boc protecting group in 2-(Boc-amino)ethanethiol makes it valuable in peptide synthesis. This group temporarily protects the amine group while allowing for the formation of the peptide bond with another amino acid. After peptide chain assembly, the Boc group can be easily removed under mild acidic conditions to reveal the free amine, enabling further modifications.

Drug Delivery Systems:

2-(Boc-amino)ethanethiol can be employed in the development of drug delivery systems. It can be used to attach targeting groups or other functionalities to drug carriers, allowing for specific delivery and controlled release of therapeutic agents.

Bioconjugation:

The combination of an amine and a thiol group in 2-(Boc-amino)ethanethiol makes it suitable for bioconjugation, which involves the linking of biomolecules like proteins, peptides, and nucleic acids to other molecules or surfaces. This technique is crucial in various biosensing applications and targeted drug therapies.

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a chemical compound with the molecular formula C₇H₁₅NO₂S. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is linked to an ethanethiol moiety. This compound is characterized by its clear colorless to yellow liquid form or low melting solid state, and it plays a significant role in organic synthesis, particularly in the development of bifunctional cross-linkers used in various

2-(Boc-amino)ethanethiol acts as a bifunctional linker. The protected amine and the thiol group can react with different functionalities on target molecules, creating covalent bonds and effectively "cross-linking" them []. The specific mechanism depends on the reaction conditions and the target molecule's functional groups.

Primarily due to its thiol and amine functionalities. Notable reactions include:

  • Thiol-Ene Reaction: This reaction involves the addition of 2-(Boc-amino)ethanethiol to alkene-functionalized compounds, leading to the formation of polyesters with pendant amino groups. This method has been utilized effectively in creating cationic polyesters for various applications .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding free amino groups that can further participate in nucleophilic substitutions or coupling reactions.
  • Cross-Linking Reactions: As a bifunctional cross-linker, this compound can form covalent bonds with other polymer chains, enhancing the mechanical properties of materials.

While specific biological activities of 2-(Boc-amino)ethanethiol have not been extensively documented, compounds containing thiol and amino groups are often investigated for their potential biological interactions. Thiols are known for their antioxidant properties and ability to participate in redox reactions, while amines can engage in hydrogen bonding and coordination with metal ions. These characteristics suggest that 2-(Boc-amino)ethanethiol may have applications in medicinal chemistry and biochemistry, although further studies are needed to elucidate its specific biological effects.

The synthesis of 2-(Boc-amino)ethanethiol typically involves the following steps:

  • Protection of Amino Group: The amine group of ethanethiol is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step yields the Boc-protected amine.
  • Thiol Formation: The resultant compound can then be treated with appropriate thiolating agents to ensure the presence of the thiol functional group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for further applications.

2-(Boc-amino)ethanethiol has several applications across different fields:

  • Polymer Chemistry: It serves as a bifunctional cross-linker in the synthesis of cationic polyesters and other polymeric materials.
  • Medicinal Chemistry: Potential use in drug development due to its functional groups that can interact with biological targets.
  • Material Science: Utilized in creating materials with enhanced mechanical properties through cross-linking processes.

Interaction studies involving 2-(Boc-amino)ethanethiol focus on its ability to form bonds with various substrates. The compound's thiol group allows it to participate in disulfide bond formation, while the amine group can engage in hydrogen bonding or coordination with metal ions. These interactions are critical for developing materials with specific properties or for enhancing drug delivery systems.

Several compounds share structural similarities with 2-(Boc-amino)ethanethiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanethiolContains an amino group and thiolLacks protective Boc group; more reactive
N-acetylcysteineContains a thiol and an acetyl groupAcetylation alters reactivity compared to Boc
3-Mercapto-1-propanamineContains a thiol and primary amineLonger carbon chain; different sterics
CysteamineContains a thiol and primary amineNaturally occurring; no protective group

The presence of the Boc protecting group in 2-(Boc-amino)ethanethiol provides stability during synthesis and allows for selective deprotection when needed, making it particularly useful for controlled reactivity in complex synthetic pathways .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.08234989 g/mol

Monoisotopic Mass

177.08234989 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate

Dates

Modify: 2023-08-15

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